molecular formula C9H10O4 B1277942 (S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid CAS No. 23508-35-2

(S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid

Cat. No.: B1277942
CAS No.: 23508-35-2
M. Wt: 182.17 g/mol
InChI Key: JVGVDSSUAVXRDY-QMMMGPOBSA-N
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Description

(S)-3-(4-Hydroxyphenyl)lactic acid is a chiral compound with a hydroxyl group attached to the phenyl ring and a lactic acid moiety. It is known for its biological activity and is used in various scientific research applications.

Biochemical Analysis

Biochemical Properties

(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is integral to numerous biochemical reactions. It serves as a substrate for enzymes such as tyrosine hydroxylase, which catalyzes the conversion of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid to L-DOPA, a precursor to dopamine. Additionally, it interacts with phenylalanine hydroxylase, which converts phenylalanine to (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid. These interactions are vital for the production of catecholamines, which are essential for stress response and mood regulation .

Cellular Effects

(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid influences various cellular processes. It is known to enhance the production of neurotransmitters, thereby affecting cell signaling pathways and gene expression. For instance, increased levels of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can lead to elevated dopamine levels, which in turn can enhance cognitive function and mood . Moreover, this compound plays a role in cellular metabolism by participating in the synthesis of thyroid hormones, which regulate metabolic rate and energy production.

Molecular Mechanism

The molecular mechanism of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid involves its conversion to various bioactive compounds. It binds to and activates tyrosine hydroxylase, leading to the production of L-DOPA. This process is crucial for the synthesis of dopamine, norepinephrine, and epinephrine. Additionally, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can undergo phosphorylation, which may influence its activity and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can vary over time. Studies have shown that its stability is influenced by factors such as pH and temperature. Over extended periods, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid may degrade, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to affect cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid in animal models are dose-dependent. At low doses, it has been shown to enhance cognitive function and reduce stress levels. At high doses, it may lead to adverse effects such as increased blood pressure and heart rate. Threshold effects have been observed, where the benefits of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid plateau beyond a certain dosage .

Metabolic Pathways

(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is involved in several metabolic pathways. It is a key intermediate in the biosynthesis of catecholamines and thyroid hormones. Enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase play crucial roles in these pathways. Additionally, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is transported and distributed via specific transporters and binding proteins. For instance, the large neutral amino acid transporter (LAT1) facilitates its uptake into cells. Once inside, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can accumulate in various tissues, including the brain, where it exerts its effects on neurotransmitter synthesis .

Subcellular Localization

The subcellular localization of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is critical for its activity. It is predominantly found in the cytoplasm, where it interacts with enzymes involved in neurotransmitter synthesis. Additionally, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid may undergo post-translational modifications, such as phosphorylation, which can influence its localization and function within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-3-(4-Hydroxyphenyl)lactic acid can be synthesized through the bioconversion of 4-hydroxyphenylpyruvic acid using lactic acid bacteria. The bacteria are cultured in a medium containing carbon sources such as glucose, maltose, lactose, or sucrose, and nitrogen sources like corn steep liquor, yeast extract, peptone, and soy bean pulp. The fermentation is carried out at temperatures between 25 and 40°C, resulting in the production of (S)-3-(4-Hydroxyphenyl)lactic acid .

Industrial Production Methods

The industrial production of (S)-3-(4-Hydroxyphenyl)lactic acid involves similar fermentation processes, with optimization for large-scale production. The use of bioreactors and controlled fermentation conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Hydroxyphenyl)lactic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Esterification: The carboxyl group can react with alcohols to form esters.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 4-hydroxyphenylpyruvic acid.

    Reduction: Formation of 4-hydroxyphenylethanol.

    Esterification: Formation of esters like ethyl 4-hydroxyphenylacetate.

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmaceutical Intermediates
(S)-HPPA is recognized as a valuable intermediate in the synthesis of various pharmaceutical compounds. It serves as a precursor in the preparation of drugs targeting metabolic diseases, particularly those associated with insulin resistance . The compound's ability to be converted into different derivatives enhances its utility in drug development.

1.2 Treatment of Metabolic Disorders
Research indicates that (S)-HPPA may have therapeutic potential in treating metabolic disorders. Studies have shown that derivatives of (S)-HPPA can influence metabolic pathways, suggesting their role in managing conditions like obesity and type 2 diabetes .

Antioxidant Properties

2.1 Radical Scavenging Activity
(S)-HPPA exhibits significant antioxidant properties, particularly through its ability to scavenge free radicals. This activity is attributed to its phenolic structure, which allows it to donate electrons and neutralize reactive oxygen species (ROS) . The compound has been tested for its efficacy in reducing oxidative stress in various biological systems.

2.2 Implications for Health
The antioxidant effects of (S)-HPPA suggest potential applications in preventing oxidative damage associated with chronic diseases such as cardiovascular diseases and neurodegenerative disorders . Its incorporation into dietary supplements or functional foods could enhance health benefits by mitigating oxidative stress.

Research Applications

3.1 Neuroprotective Effects
Recent studies have explored the neuroprotective effects of (S)-HPPA, particularly in models of neurodegeneration. The compound has been shown to exhibit protective effects against neuronal damage induced by oxidative stress, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3.2 Inhibition of Enzymatic Activity
(S)-HPPA has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have demonstrated that it can inhibit the beta-oxidation pathway of fatty acids, which is crucial for energy metabolism . This inhibition could have implications for weight management and metabolic health.

Case Studies

Study ReferenceFocusFindings
Metabolic Disease TreatmentDemonstrated efficacy in managing insulin resistance syndrome through pharmacological interventions involving (S)-HPPA derivatives.
NeuroprotectionShowed significant reductions in neuronal damage due to oxidative stress in animal models, suggesting therapeutic potential for neurodegenerative diseases.
Antioxidant ActivityConfirmed high DPPH radical-scavenging activity, indicating strong antioxidant properties beneficial for health supplementation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(4-Hydroxyphenyl)lactic acid is unique due to its chiral nature and specific biological activitiesCompared to ethyl lactate, it offers more versatility in chemical synthesis and biological research .

Biological Activity

(S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid, also known as (S)-4-hydroxyphenyl lactate , is a compound that has garnered significant attention due to its biological activities, particularly in antioxidant properties and potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : (S)-3-(4-Hydroxyphenyl)-2-hydroxypropanoic acid
  • Molecular Formula : C10H12O4
  • CAS Number : 23508-35-2

The compound features a hydroxyl group attached to a phenyl ring, contributing to its reactivity and interaction with biological systems.

Antioxidant Properties

One of the most notable biological activities of this compound is its antioxidative capacity . Studies have demonstrated that this compound exhibits significant DPPH radical-scavenging activities, which indicates its potential to neutralize free radicals in biological systems .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reference
This compound85
Ascorbic Acid90
Quercetin80

Neuroprotective Effects

Research indicates that this compound can cross the blood-brain barrier (BBB), allowing it to exert neuroprotective effects. It has been shown to modulate neuronal signaling pathways and may enhance synaptic plasticity, which is crucial for learning and memory .

Case Study: Neuroprotective Mechanisms

In a study investigating the effects of dietary polyphenols on brain health, it was found that low molecular weight (poly)phenol metabolites, including this compound, could influence neuroinflammation and neuronal repair mechanisms. The study highlighted the compound's ability to promote the expression of proteins involved in synaptic function and neuroprotection .

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The hydroxyl groups in the structure allow the compound to donate electrons, neutralizing reactive oxygen species (ROS).
  • Enzyme Modulation : It may inhibit certain enzymes involved in oxidative stress pathways, thus reducing cellular damage.
  • Receptor Interaction : The compound's interaction with specific receptors can modulate signaling pathways related to inflammation and cell survival.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce oxidative stress markers in cultured neuronal cells. These findings suggest its potential for therapeutic use in neurodegenerative diseases characterized by oxidative damage.

In Vivo Studies

Animal studies have further supported the neuroprotective effects of this compound. For instance, administration of this compound in models of Alzheimer's disease resulted in improved cognitive function and reduced amyloid-beta plaque formation .

Properties

IUPAC Name

(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGVDSSUAVXRDY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432803
Record name (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23508-35-2
Record name Latifolicinin C acid
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Record name (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
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Record name 23508-35-2
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Synthesis routes and methods

Procedure details

10 g of 3-(4-hydroxyphenyl)pyruvic acid were dissolved in 50 ml of isopropyl alcohol, and 0.3 g of 10% palladium on charcoal was added thereto. The mixture was stirred at 25° C. under atmospheric pressure for 6 hours in a hydrogen stream. After completion of the reaction, the catalyst was removed by filtration, and the filtrate was concentrated under reduced pressure to give 9.8 g of 3-(4-hydroxyphenyl)lactic acid as colorless crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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